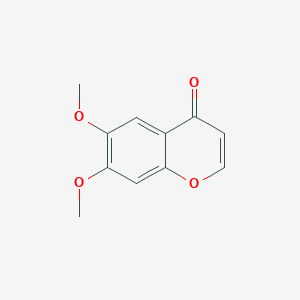

6,7-Dimethoxy-4H-chromen-4-one

Description

Contextualization within Chromen-4-one Chemistry

6,7-Dimethoxy-4H-chromen-4-one belongs to the chromone (B188151) family, a class of oxygen-containing heterocyclic compounds. nih.gov The core of these compounds is the chromen-4-one (or 1,4-benzopyrone) structure, which is a derivative of benzopyran with a ketone group on the pyran ring. wikipedia.org This structural framework is an isomer of coumarin. wikipedia.org Chromones are considered privileged structures in medicinal chemistry and drug discovery due to their wide range of pharmacological activities. nih.govnih.gov The diverse biological effects of chromone derivatives are influenced by the nature and position of various substituents on the benzopyran ring. nih.gov

Significance in Pharmaceutical and Natural Product Research

The chroman-4-one scaffold, closely related to chromen-4-one, and its derivatives are important intermediates in organic synthesis and drug design. nih.govresearchgate.net Flavonoids, a broad class of plant secondary metabolites, often feature the chromone backbone. cymitquimica.comcymitquimica.com These compounds are known for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. cymitquimica.comontosight.aiontosight.ai The specific substitution pattern of methoxy (B1213986) groups in this compound and its derivatives can enhance their lipophilicity and influence their interactions with biological targets, making them subjects of interest in pharmaceutical and natural product research. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-10-5-7-8(12)3-4-15-9(7)6-11(10)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEFEKKVKSUABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CO2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618785 | |

| Record name | 6,7-Dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58511-89-0 | |

| Record name | 6,7-Dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Analysis of 6,7 Dimethoxy 4h Chromen 4 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the molecular framework.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental information regarding the chemical environment of individual atoms within a molecule.

For an analog, 3-(2,3-dihydrobenzo[b] Current time information in Wellington County, CA.mdpi.comdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, the ¹H NMR spectrum (in DMSO-d6) shows characteristic signals. mdpi.com A singlet at 8.73 ppm is attributed to the proton at position 2 of the chromone (B188151) ring. mdpi.com Two other singlets at 7.37 ppm and 7.31 ppm correspond to the aromatic protons at positions 5 and 8, respectively. mdpi.com The methoxy (B1213986) groups at positions 6 and 7 exhibit sharp singlets at 3.90 ppm and 3.85 ppm. mdpi.com

The ¹³C NMR spectrum of the same analog reveals the carbonyl carbon (C-4) at a chemical shift of 171.82 ppm. mdpi.com The carbons bearing the methoxy groups, C-6 and C-7, are observed at 147.91 ppm and 154.69 ppm, respectively. mdpi.com Other key signals include those for C-2 (158.31 ppm), C-5 (114.46 ppm), C-8 (100.44 ppm), and the two methoxy carbons at 56.62 and 56.00 ppm. mdpi.com

A similar compound, 2-(3,4-dihydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one, displays ¹H NMR signals (in DMSO-d6) for the methoxy groups at 3.97 ppm and 3.90 ppm. biorxiv.org

Table 1: ¹H and ¹³C NMR Data for 3-iodo-6,7-dimethoxy-4H-chromen-4-one in DMSO mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 8.73 (s) | 158.31 |

| 3 | - | 86.58 |

| 4 | - | 171.82 |

| 4a | - | 152.04 |

| 5 | 7.37 (s) | 114.46 |

| 6 | - | 147.91 |

| 7 | - | 154.69 |

| 8 | 7.31 (s) | 100.44 |

| 8a | - | 104.22 |

| 6-OCH₃ | 3.90 (s) | 56.62 |

| 7-OCH₃ | 3.85 (s) | 56.00 |

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) helps identify proton-proton coupling networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. For instance, in 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone, HMBC correlations were observed between the hydroxyl proton at δ 6.24 and carbons C-6 (δ 145.1), C-7 (δ 151.2), and C-8 (δ 102.7). mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, aiding in the determination of stereochemistry and conformation. In the same analog, NOESY correlations were seen between the hydroxyl proton (δ 6.24) and the methoxy group at position 6 (δ 4.00). mdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

TOCSY (Total Correlation Spectroscopy) is used to identify protons that are part of the same spin system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HRESI-MS provides highly accurate mass measurements, allowing for the determination of the molecular formula of a compound with a high degree of confidence. nih.gov For instance, the molecular formula of 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone was determined to be C₁₈H₁₆O₄ based on a protonated molecular ion peak at m/z 297.11209 [M+H]⁺ in its HRESI-MS spectrum. mdpi.com Similarly, an analog, penithochromone M, showed a molecular formula of C₁₇H₁₈O₆ from its HRESIMS data. mdpi.com

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing volatile and thermally stable compounds like some chromone derivatives. nih.gov The fragmentation patterns observed in the mass spectra can provide valuable structural information. nih.gov For 2-(2-phenylethyl)chromones, a characteristic fragmentation is the cleavage of the CH₂-CH₂ bond between the chromone and phenyl moieties. nih.gov This leads to the formation of specific fragment ions that can help identify the substitution patterns on both rings. nih.gov

Table 2: Characteristic Fragment Ions in GC-MS of Substituted 2-(2-Phenylethyl)chromones nih.gov

| Fragment Ion | m/z | Corresponding Moiety |

| [C₇H₇]⁺ | 91 | Unsubstituted Benzyl |

| [C₇H₆+OH]⁺ | 107 | Hydroxy-substituted Benzyl |

| [C₇H₆+OCH₃]⁺ | 121 | Methoxy-substituted Benzyl |

| [C₁₀H₇O₂+OCH₃]⁺ | 190 | Methoxy-substituted Chromone |

| [C₁₀H₆O₂+(OCH₃)₂]⁺ | 220 | Dimethoxy-substituted Chromone |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of a chromone derivative typically shows characteristic absorption bands. For example, the presence of a conjugated ketone carbonyl group is indicated by a strong absorption band in the region of 1662-1719 cm⁻¹. nih.gov Aromatic C=C stretching vibrations usually appear in the range of 1500-1600 cm⁻¹. nih.gov The presence of ether linkages, such as the methoxy groups, is confirmed by absorption bands around 1270-1276 cm⁻¹. nih.gov If a hydroxyl group is present, a broad absorption band will be observed in the region of 3200-3500 cm⁻¹. mdpi.comnih.gov

Table 3: Key IR Absorption Bands for Chromone Analogs mdpi.comnih.gov

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | 3210 - 3491 |

| Carbonyl (C=O) | 1634 - 1719 |

| Aromatic (C=C) | 1523 - 1627 |

| Ether (C-O) | 1270 - 1276 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for analyzing the electronic transitions within a molecule, providing insights into its chromophoric system. The UV-Vis spectra of flavones and related chromones typically display two main absorption bands, which arise from π–π* transitions within the aromatic three-ring system. These are often referred to as Band I (typically in the 320–385 nm region) and Band II (typically in the 250–285 nm region).

Table 1: UV-Vis Absorption Maxima for Analogs of 6,7-Dimethoxy-4H-chromen-4-one

| Compound | λmax (nm) | Solvent |

| 7-Methoxy-2-[2-(4′-hydroxyphenyl)ethyl]chromone | 219, 247, 282, 302 | Methanol (B129727) |

| 2-(3-Bromophenyl)-5-hydroxy-6,7-dimethoxy-4H-chromen-4-one | 272, 215 | Methanol |

This table presents data for analogs to illustrate the typical UV-Vis absorption ranges for this class of compounds.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the most powerful method for determining the precise molecular structure of a compound in the solid state. While a crystal structure for this compound itself is not detailed in the available literature, a comprehensive study on its analog, 3-(2,3-dihydrobenzo[b] asianpubs.orgnist.govdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, provides valuable insights into the structural features of this class of compounds. asianpubs.orgresearchgate.netscience-softcon.demdpi.com

In a study by Shin et al. (2020), the compound C19H16O6 was crystallized and its structure elucidated. asianpubs.orgresearchgate.netscience-softcon.demdpi.com The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. asianpubs.orgresearchgate.netscience-softcon.demdpi.com The asymmetric unit was found to contain two independent molecules, designated as 5I and 5II. asianpubs.orgresearchgate.netscience-softcon.demdpi.com A notable feature of the crystal structure is the disorder observed in the methylene (B1212753) groups of the 1,4-dioxane (B91453) rings of both independent molecules. asianpubs.orgresearchgate.net

The study highlighted significant differences in bond lengths and angles in the disordered regions of the two conformers. asianpubs.orgresearchgate.net The chromone ring and the benzodioxin ring in molecule 5I are more tilted towards each other compared to molecule 5II. asianpubs.orgresearchgate.netscience-softcon.de Furthermore, the disposition of the two methoxy substituents also differs between the two independent molecules. asianpubs.orgresearchgate.netscience-softcon.de

Table 2: Crystallographic Data for 3-(2,3-dihydrobenzo[b] asianpubs.orgnist.govdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one

| Parameter | Value |

| Chemical Formula | C19H16O6 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.0654(5) |

| b (Å) | 11.0666(5) |

| c (Å) | 23.9550(11) |

| β (°) | 101.3757(16) |

| Volume (ų) | 3135.7(2) |

| Z | 8 |

Data obtained from the study of an analog, as detailed in Shin et al. (2020). asianpubs.orgresearchgate.netscience-softcon.demdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis was performed on the crystal structure of 3-(2,3-dihydrobenzo[b] asianpubs.orgnist.govdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one to understand the forces governing its crystal packing. asianpubs.orgresearchgate.net

The analysis revealed that the crystal packing is stabilized by a network of intermolecular C–H⋯O hydrogen bonds. asianpubs.orgresearchgate.netscience-softcon.de Specifically, molecule 5II forms inversion dimers that are linked into chains along the a-axis. asianpubs.orgresearchgate.net Additional C–H⋯O interactions connect molecules 5I and 5II, creating a three-dimensional network. asianpubs.orgresearchgate.netscience-softcon.de

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative breakdown of the intermolecular contacts. For both independent molecules (5I and 5II), the most significant contributions to the total Hirshfeld surface are from H···H, O···H/H···O, and C···H/H···C contacts. asianpubs.org The O···H/H···O contacts, which are characteristic of hydrogen bonding, appear as sharp spikes in the fingerprint plots and account for a substantial portion of the interactions. asianpubs.org

Table 3: Contribution of Intermolecular Contacts to the Hirshfeld Surface for the Two Independent Molecules (5I and 5II) of 3-(2,3-dihydrobenzo[b] asianpubs.orgnist.govdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one

| Interaction Type | Contribution for Molecule 5I (%) | Contribution for Molecule 5II (%) |

| O···H/H···O | 25.1 | 29.1 |

| H···H | Not specified | Not specified |

| C···H/H···C | 17.8 | 16.7 |

Data derived from the Hirshfeld surface analysis of an analog, as reported by Shin et al. (2020). asianpubs.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods allow for the prediction of electronic structure, reactivity, and spectroscopic parameters, which can later be validated experimentally.

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are frequently employed to determine the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity and a greater propensity for intramolecular charge transfer. irjweb.commdpi.com

For chromone derivatives, DFT studies have shown that the HOMO-LUMO energy gap can predict their bioactive nature. researchgate.netresearchgate.net For instance, a DFT study on the closely related isoflavone (B191592), 3-(2,3-dihydrobenzo[b] biointerfaceresearch.comresearchgate.netdioxin-6-yl)-6-methoxy-4H-chromen-4-one, calculated at the B3LYP/6-311++G(d,p) level, revealed a HOMO-LUMO energy gap of 3.9783 eV. dntb.gov.ua Another study on various chromone derivatives found that compounds with lower energy gaps exhibited greater biological activity. researchgate.net These findings suggest that this compound likely possesses significant chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is another key output of quantum chemical calculations. It illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ksu.kzicm.edu.pl In MEP maps, red areas signify negative electrostatic potential, often associated with lone pairs on electronegative atoms like oxygen, indicating sites for electrophilic attack. researchgate.net Green and blue areas represent neutral and positive potentials, respectively, highlighting potential sites for nucleophilic attack. For chromone derivatives, the carbonyl oxygen at the C4 position is consistently shown to be a region of high negative potential, making it a primary site for interaction with hydrogen bond donors. researchgate.neticm.edu.pl

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.com A lower hardness value corresponds to higher reactivity. mdpi.com Calculations on various chromone derivatives have utilized these descriptors to correlate their electronic structure with their observed biological activities. mdpi.comresearchgate.net

Table 1: Predicted Electronic Properties of a Related Chromone Derivative Data derived from a DFT study on 3-(2,3-dihydrobenzo[b] biointerfaceresearch.comresearchgate.netdioxin-6-yl)-6-methoxy-4H-chromen-4-one.

| Parameter | Value | Reference |

| EHOMO | -5.8223 eV | dntb.gov.ua |

| ELUMO | -1.8447 eV | dntb.gov.ua |

| Energy Gap (ΔE) | 3.9783 eV | dntb.gov.ua |

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions serve to validate experimentally determined structures and aid in the assignment of complex spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ). researchgate.netchemrxiv.org

Studies have shown that predicted ¹H and ¹³C NMR chemical shifts for various organic molecules, including complex natural products, are generally in good agreement with experimental data, often with a tolerance of less than 0.3 ppm for protons. researchgate.net This accuracy is crucial for distinguishing between isomers and confirming molecular structures. nih.gov For example, the calculated ¹H and ¹³C chemical shifts for a synthesized 1,2,3-triazole derivative were found to be consistent with the experimental data. researchgate.net Similarly, DFT calculations can predict vibrational frequencies for IR spectroscopy. researchgate.net While a direct computational vs. experimental spectral analysis for this compound is not prominent in the reviewed literature, the established methodologies confirm that such a validation is a standard and effective practice. researchgate.netchemrxiv.orggoogle.com The accuracy of these predictions depends on the chosen level of theory, basis set, and the modeling of solvent effects. chemrxiv.orgmdpi.com

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. It is widely used to understand molecular recognition and to screen for potential inhibitors or binders. aip.orgacs.org

Molecular docking studies have explored the interaction of chromone scaffolds with a variety of biological targets.

IKKβ: A molecular docking study predicted the possible binding of a novel isoflavone, 3-(2,3-dihydrobenzo[b] biointerfaceresearch.comresearchgate.netdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, to the active site of IKKβ, suggesting its potential as an anti-cancer agent targeting the NF-κB signaling pathway. dntb.gov.ua

Gli proteins: The Hedgehog (Hh) signaling pathway, which involves the Gli family of transcription factors, is a target in cancer therapy. plos.orgnih.govnih.gov While the pathway is typically regulated by the Smoothened (Smo) protein upstream of Gli, direct inhibition of Gli1 is also an area of investigation. plos.orgnih.gov Computational studies have screened flavonoids and other natural compounds against key proteins of this pathway, including Smoothened and Gli, identifying potential inhibitors. aip.orgplos.orgnih.gov This suggests that chromone derivatives like this compound could potentially interact with components of this critical pathway.

Acetylcholinesterase (AChE): A hybrid molecule containing a 6,7-dimethoxychromone moiety was identified as having an interesting multi-target profile that includes inhibition of human acetylcholinesterase (hAChE), a key target in Alzheimer's disease therapy. researchgate.net

Aromatase: Docking studies have indicated that isoflavones, including derivatives of 6,7-dimethoxychromone, are potent inhibitors of the enzyme aromatase (CYP19A1), a target for preventing breast cancer in postmenopausal women.

DNA: Flavonoids and chromones are known to interact with DNA, which often forms the basis of their therapeutic activity. researchgate.netresearchgate.net Docking studies have revealed that these compounds can bind to DNA through two primary modes: intercalation between base pairs or binding within the minor or major grooves. biointerfaceresearch.comresearchgate.netrsc.org The specific mode of interaction is influenced by the structure of the flavonoid. biointerfaceresearch.comresearchgate.net Docking analyses have successfully predicted the binding of various flavones and their metal complexes to B-DNA, often showing a preference for GC-rich sequences. researchgate.netresearchgate.net

The analysis of docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The binding affinity is quantified by a scoring function, typically expressed in kcal/mol, with more negative values indicating stronger binding.

For the interaction with IKKβ, a derivative of this compound was predicted to bind within the enzyme's active site. dntb.gov.ua In the case of aromatase, docking simulations of related isoflavones identified key amino acid residues responsible for binding. For DNA, docking studies on various flavonoids have shown that interactions are often stabilized by hydrogen bonds with the base pairs in the grooves or by π-π stacking interactions in the case of intercalation. researchgate.netresearchgate.netrsc.org For example, a study on a synthetic nitro-flavone derivative identified both minor-groove binding and partial intercalation as the modes of interaction with DNA. researchgate.net

Table 2: Summary of Molecular Docking Studies on Chromone/Flavone (B191248) Derivatives

| Target | Ligand Class | Key Findings | Reference(s) |

| IKKβ | This compound derivative | Predicted binding to the active site. | dntb.gov.ua |

| Hedgehog Pathway (Smo, Gli) | Flavonoids, Chalcones | Flavonoids identified as potential inhibitors of Smoothened protein. | aip.orgplos.orgnih.gov |

| Acetylcholinesterase | 6,7-Dimethoxychromone hybrid | Identified as a potential inhibitor of hAChE. | researchgate.net |

| Aromatase | 6,7-Dimethoxy-isoflavone derivatives | Potent inhibition predicted through docking simulations. | |

| DNA | Flavones, Chromones | Interaction via groove binding or intercalation; binding constants in the order of 10⁵ M⁻¹. | researchgate.netrsc.orgnih.gov |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. stanford.eduunimi.itscm.com MD simulations compute the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the ligand-protein complex, the flexibility of the protein, and the role of solvent molecules. stanford.edu

MD simulations have been applied to study the complexes of chromone and flavonoid derivatives with their biological targets. For instance, a 50 ns MD simulation was used to validate the structure of formyl chromone Schiff base inclusion complexes. nih.gov In another study, MD simulations of flavonoid-DNA complexes were performed to investigate their stability over time. biointerfaceresearch.com Similarly, MD simulations were conducted on chromone derivatives docked with the insulin-degrading enzyme (IDE), revealing stable root-mean-square deviation (RMSD) values between 0.2 and 0.5 nm, which indicates a stable protein-ligand complex at the active site. researchgate.net MD simulations of a 6,7-dimethoxychromone hybrid with targets like acetylcholinesterase also showed the most relevant and stable drug-protein interactions. researchgate.net These studies underscore the importance of MD simulations in refining docking results and providing a more realistic model of the molecular interactions in a dynamic physiological environment.

Conformational Flexibility and Dynamic Behavior

The three-dimensional shape of a molecule is critical to its function. Conformational analysis of this compound and related chromones reveals the molecule's accessible shapes and their relative energies. The chromone core itself is relatively planar, but the substituents, such as the dimethoxy groups, can rotate. researchgate.net

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of these molecules over time. scite.aibiointerfaceresearch.comresearchgate.net These simulations can reveal how the molecule flexes and vibrates, and how it interacts with its environment, such as a solvent or a protein binding site. For instance, MD simulations have been used to study the stability of complexes between chromone derivatives and biological targets. scite.ainih.govpusan.ac.kr The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key parameters analyzed in these simulations to assess the stability of the molecule and its complexes. scite.aipusan.ac.kr

A study on a related isoflavone, 3-(2,3-dihydrobenzo[b] bohrium.comresearchgate.netdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, demonstrated through single crystal X-ray analysis that two independent molecules in the asymmetric unit exhibited notable differences in bond lengths, bond angles, and dihedral angles, particularly in the disordered regions of the 1,4-dioxane rings. mdpi.com The two methoxy groups also showed different dispositions, highlighting the conformational possibilities even in a crystalline state. mdpi.com

| Parameter | Description | Significance in Conformational Analysis |

| Dihedral Angle | The angle between two intersecting planes. In molecules, it describes the rotation around a chemical bond. | Determines the spatial arrangement of substituents and the overall shape of the molecule. Variations can significantly impact biological activity. |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the strength and nature of the chemical bond. |

| Bond Angle | The angle formed between three atoms across at least two bonds. | Defines the geometry around a central atom and contributes to the overall molecular shape. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used in MD simulations to assess the stability of a molecule's conformation over time. A stable RMSD suggests the molecule has reached an equilibrium state. scite.ai |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of a particular atom or group of atoms relative to the reference structure over time. | In MD simulations, it indicates the flexibility of different regions of the molecule. Higher RMSF values suggest greater flexibility. scite.ai |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nanobioletters.combohrium.comnih.gov This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the lab. bohrium.com

Virtual libraries of chromone derivatives can be designed and screened against various biological targets. nih.govchemaxon.com The design of these libraries often starts with a core scaffold, such as this compound, and then systematically modifies it by adding different functional groups at various positions. This allows for the exploration of a vast chemical space to identify compounds with desired properties. For example, a combinatorial library of chromone derivatives was assembled to search for dual binders of monoamine oxidase B (MAO-B) and the A2A adenosine (B11128) receptor. nih.gov

Structure-Based Drug Design Principles Applied to Chromen-4-one Scaffolds

Structure-based drug design (SBDD) is a powerful strategy that relies on the three-dimensional structure of the biological target. core.ac.ukresearchgate.net By understanding the shape and properties of the target's binding site, it is possible to design molecules that fit precisely into the site and modulate its activity.

Molecular docking is a key SBDD technique that predicts the preferred orientation of a molecule when bound to a target. researchgate.netnih.govsphinxsai.com Docking studies with chromone derivatives have been performed to investigate their potential as inhibitors of various enzymes. mdpi.compusan.ac.krresearchgate.net For instance, a molecular docking study predicted the possible binding of a this compound derivative to the active site of IKKβ, a protein involved in inflammation and cancer. mdpi.com These studies often calculate a binding energy, with more negative values indicating a stronger predicted interaction. mdpi.com

Pharmacophore modeling is another important SBDD tool. A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Once a pharmacophore model is developed, it can be used to search virtual libraries for new compounds that match the model. researchgate.net

| SBDD Technique | Description | Application to Chromen-4-one Scaffolds |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Used to screen virtual libraries of chromone derivatives and to understand their binding modes with various enzymes. mdpi.compusan.ac.krresearchgate.netnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Helps in designing new chromone derivatives with improved potency and selectivity by ensuring they possess the necessary features for target interaction. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability and dynamics of ligand-protein complexes. | Validates the stability of docked chromone derivatives within the binding site of the target protein. scite.aibiointerfaceresearch.comnih.govpusan.ac.kr |

Biological and Pharmacological Activities Pre Clinical

Derivatives of 6,7-Dimethoxy-4H-chromen-4-one have been investigated for various biological activities in pre-clinical studies.

| Activity | Research Findings | Model | Reference |

| Anti-inflammatory | Inhibition of nuclear factor kappa B (NF-κB) activation, a key regulator of inflammation. Reduction of nitric oxide (NO) production in macrophages. | LPS-stimulated RAW 264.7 macrophages | , mdpi.com, researchgate.net |

| Anticancer | A derivative, 3-(2,3-dihydrobenzo[b] wikipedia.orgnih.govdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, showed inhibitory effects on the clonogenicity of HCT116 human colon cancer cells by targeting IKKα/β. | HCT116 human colon cancer cells | mdpi.com |

| Antioxidant | A homoisoflavone derivative, 3-(2-hydroxybenzyl)-5,7-dimethoxy-4H-chromen-4-one, exhibited scavenging activity against DPPH radicals. | DPPH radical quenching assay | nih.gov |

Biological Activities and Mechanistic Investigations of 6,7 Dimethoxy 4h Chromen 4 One Derivatives

Anti-inflammatory Pathways and Modulation

Derivatives of 6,7-dimethoxy-4H-chromen-4-one have demonstrated notable anti-inflammatory effects by intervening in critical signaling pathways that orchestrate the inflammatory response.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

A primary mechanism by which these compounds exhibit their anti-inflammatory properties is through the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes.

Research has shown that certain this compound derivatives can significantly suppress NF-κB activation. For instance, studies on 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone (B38983) revealed its ability to inhibit the NF-κB signaling pathway, leading to a reduction in the production of nitric oxide (NO) and other inflammatory mediators in macrophages. Similarly, 3-(2,3-dihydrobenzo[b] thieme-connect.comdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one has been identified as an inhibitor of IKKα/β, which are key kinases in the NF-κB pathway. evitachem.commdpi.com This inhibition of IKKα/β phosphorylation subsequently attenuates downstream NF-κB signaling. mdpi.com

Table 1: Inhibition of NF-κB Pathway by this compound Derivatives

| Compound | Mechanism of Action | Cell Line | Effect | Reference |

|---|---|---|---|---|

| 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | Inhibition of NF-κB activation | RAW 264.7 macrophages | Reduced nitric oxide (NO) production | |

| 3-(2,3-dihydrobenzo[b] thieme-connect.comdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one | Inhibition of IKKα/β phosphorylation | HCT116 human colon cancer cells | Attenuated TNFα-induced NF-κB signaling | evitachem.commdpi.com |

| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Inhibition of NF-κB activation | RAW 264.7 macrophages | Suppressed LPS-induced NF-κB activation | researchgate.net |

Phosphatidylinositol 3-Kinase (PI3K) Activity Suppression

The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade involved in inflammation, and some this compound derivatives have been found to suppress its activity. The PI3K/Akt pathway plays a significant role in various cellular processes, including inflammation and cancer. frontiersin.org

For example, the lignan (B3055560) MSF-2 (5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one) has been shown to inhibit fMLP-induced respiratory burst in human neutrophils by suppressing PI3K activation. nih.gov This inhibition of PI3K prevents the subsequent activation of downstream targets like Akt and PLCγ2, which are involved in neutrophil activation and inflammatory responses. nih.gov Furthermore, trimethoxyphenyl-4H-chromen derivatives have been noted to directly modulate the activity of PI3K. nih.govtandfonline.com

Inhibition of Neutrophil Activation and Inflammatory Mediator Release

Neutrophils are key players in the innate immune response, and their activation leads to the release of various inflammatory mediators. nih.gov Several derivatives of this compound have demonstrated the ability to inhibit neutrophil activation and the subsequent release of substances like superoxide (B77818) anion, cathepsin G, and elastase. nih.govmdpi.com

Studies on 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from Aquilaria sinensis have shown significant inhibitory effects on superoxide anion generation and elastase release in human neutrophils. thieme-connect.commdpi.com Specifically, 6,7-dimethoxy-2-(2-phenylethyl)chromone was among the effective compounds, with a notable IC50 value against fMLP-induced superoxide anion generation and elastase release. mdpi.com Another compound, MSF-2, was also found to inhibit fMLP-induced superoxide anion production and cathepsin G release in human neutrophils. nih.gov The inhibition of these inflammatory mediators is a crucial aspect of the anti-inflammatory potential of these compounds. nih.govnih.gov

Table 2: Inhibition of Neutrophil Activation and Inflammatory Mediator Release by this compound Derivatives

| Compound | Mediator Inhibited | Cell Type | IC50 Value | Reference |

|---|---|---|---|---|

| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Superoxide anion generation | Human neutrophils | 11.54 ± 2.19 μM | mdpi.com |

| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Elastase release | Human neutrophils | 10.48 ± 1.35 μM | mdpi.com |

| 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one (MSF-2) | Superoxide anion production, Cathepsin G release | Human neutrophils | Not specified | nih.gov |

| Cirsimaritin (5,4'-dihydroxy-6,7-dimethoxyflavone) | Superoxide anion generation | Neutrophils | 11.5 ± 2.2 µM | thegoodscentscompany.com |

Anticancer and Chemopreventive Mechanisms

In addition to their anti-inflammatory properties, derivatives of this compound have been investigated for their potential as anticancer and chemopreventive agents. These compounds can influence cancer cell behavior through various mechanisms.

Modulation of Cancer Cell Proliferation and Clonogenicity

Several studies have highlighted the ability of this compound derivatives to inhibit the proliferation and clonogenic survival of cancer cells. evitachem.commdpi.com Clonogenic assays, which measure the ability of a single cell to form a colony, are indicative of long-term cell survival and are a valuable tool in cancer research. mdpi.com

For instance, 3-(2,3-dihydrobenzo[b] thieme-connect.comdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one demonstrated an inhibitory effect on the clonogenicity of HCT116 human colon cancer cells. evitachem.commdpi.com Treatment with this compound led to a dose-dependent decrease in the ability of these cells to form colonies. mdpi.com Other synthetic flavone (B191248) derivatives have also shown potent inhibition of clonogenicity in HCT116 cells, with some exhibiting sub-micromolar GI50 values. nih.gov

Telomerase Inhibition and Dyskerin Regulation

Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells, making it an attractive target for anticancer therapies. nih.govmdpi.com Dyskerin is a key protein within the telomerase complex, essential for its stability and function. nih.govmdpi.com

A series of novel trimethoxyphenyl-4H-chromen derivatives have been designed and synthesized as telomerase inhibitors that act by regulating dyskerin. nih.govtandfonline.comnih.gov One such compound, 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (compound 5i), exhibited potent inhibitory activity against telomerase and showed high anticancer activity against several human cancer cell lines, including Hela, SMMC-7721, SGC-7901, U87, and HepG2. nih.govtandfonline.com Further mechanistic studies confirmed that this compound inhibits telomerase activity by decreasing the expression of dyskerin. nih.govtandfonline.comnih.gov The downregulation of dyskerin can lead to cell cycle arrest and apoptosis. nih.gov

Table 3: Anticancer Activity of a this compound Derivative (Compound 5i)

| Cell Line | Cancer Type | IC50 Value | Effect | Reference |

|---|---|---|---|---|

| Hela | Human cervical cancer | High activity | Inhibition of cell proliferation, Telomerase inhibition | nih.govtandfonline.com |

| SMMC-7721 | Human liver cancer | High activity | Inhibition of cell proliferation, Telomerase inhibition | nih.govtandfonline.com |

| SGC-7901 | Human gastric cancer | High activity | Inhibition of cell proliferation, Telomerase inhibition | nih.govtandfonline.com |

| U87 | Human glioma | High activity | Inhibition of cell proliferation, Telomerase inhibition | nih.govtandfonline.com |

| HepG2 | Human liver cancer | High activity | Inhibition of cell proliferation, Telomerase inhibition | nih.govtandfonline.com |

Impact on Apoptosis-Related Protein Expression (e.g., Bcl-2/Bax, PARP)

Derivatives of this compound have demonstrated the ability to modulate the expression of key proteins involved in the apoptotic cascade, a fundamental process of programmed cell death. The regulation of apoptosis is critical in cancer therapy, and the B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of this process. nih.govnih.gov This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. nih.gov The ratio of these proteins is a crucial determinant of a cell's susceptibility to apoptosis. nih.gov

In mechanistic studies, certain pyrimidine-urea derivatives incorporating the 6,7-dimethoxychromone scaffold have been shown to induce apoptosis by downregulating the expression of the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax in SW480 cancer cells. researchgate.net This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. researchgate.net

Furthermore, these derivatives have been observed to affect Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. nih.govresearchgate.net Caspases, a family of proteases that execute apoptosis, cleave PARP, leading to its inactivation and promoting cell death. cellsignal.com Treatment with a 6,7-dimethoxychromone derivative led to an increase in cleaved PARP levels, indicating the activation of the caspase cascade and the induction of apoptosis. researchgate.net

Preliminary western blot analyses of new trimethoxyphenyl-4H-chromen derivatives, which include a 5,7-dimethoxy substitution pattern, have also indicated a reduction in the expression of Bcl-2/Bax and PARP, suggesting their potential as telomerase inhibitors that can trigger cell apoptosis. nih.gov

Aromatase Enzyme Inhibition

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govnih.gov The inhibition of this enzyme is a validated strategy for reducing estrogen levels. nih.govacs.orgacs.org Several derivatives of the chromone (B188151) scaffold have been investigated for their potential as aromatase inhibitors. nih.govacs.orgacs.org

The design of these inhibitors often involves attaching specific pharmacophoric groups to the chromone nucleus. nih.govacs.orgacs.org These critical features typically include a heterocyclic ring, such as an imidazole (B134444) or 1,3,4-triazole, linked to the aromatic part of the chromone, and a hydrogen-bond accepting group. nih.govacs.orgacs.org Research has shown that certain chromone derivatives can exhibit inhibitory activity against aromatase. ijrar.org For instance, isoflavanone (B1217009) derivatives, which share the chroman-4-one core, have been synthesized and tested for their aromatase inhibitory effects. One such derivative, 6-methoxy-3-phenylchroman-4-one, displayed a potent inhibitory effect with an IC50 value of 0.26 μM. nih.gov

While many potent inhibitors have been developed based on xanthone (B1684191) and other scaffolds, the chromone nucleus continues to be a subject of interest. nih.govacs.org The inhibitory potency of these compounds is often compared to established nonsteroidal aromatase inhibitors like fadrozole. acs.org For example, a derivative with an N-imidazolylmethyl group on the chromone scaffold showed an increase in aromatase inhibition. acs.org These findings underscore the potential of the this compound scaffold as a template for designing novel aromatase inhibitors.

Table 1: Aromatase Inhibitory Activity of Selected Chromone and Isoflavanone Derivatives

| Compound | Structure | IC50 (μM) |

| 6-methoxy-3-phenylchroman-4-one | Isoflavanone derivative | 0.26 nih.gov |

| 3-(4-phenoxyphenyl)chroman-4-one | Isoflavanone derivative | 2.4 nih.gov |

| 3-(pyridin-3-yl)chroman-4-one | Isoflavanone derivative | 5.8 nih.gov |

| Parent Isoflavanone | Isoflavanone | 29 nih.gov |

Antimicrobial Efficacy

Derivatives of 4H-chromen-4-one have shown significant promise as antibacterial agents against various plant pathogens. nih.govnih.gov Specifically, novel dithiocarbamate-containing and pyrimidine-containing 4H-chromen-4-one derivatives have been synthesized and evaluated for their activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Ralstonia solanacearum. nih.govnih.gov These bacteria are responsible for significant crop diseases such as rice bacterial leaf blight and citrus canker. sci-hub.seresearchgate.net

In one study, a series of pyrimidine-containing derivatives were tested. Compound 4c demonstrated good inhibitory effects against X. axonopodis and X. oryzae, with EC50 values of 15.5 and 14.9 μg/mL, respectively. nih.govsci-hub.se Another compound, 4h , was particularly effective against R. solanacearum, with an EC50 value of 14.7 μg/mL. nih.govsci-hub.se These values were notably better than those of commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. nih.govsci-hub.se In vivo tests further confirmed the efficacy of compound 4c , which showed better curative and protective activities for rice bacterial leaf blight than the commercial agents. nih.govsci-hub.se

Another study focused on dithiocarbamate-containing derivatives. Compound E6 exhibited excellent in vitro antibacterial activity against X. axonopodis pv. c., with an EC50 value of 0.11 μg/mL, and compound E14 was highly active against X. oryzae pv. o., with an EC50 of 1.58 μg/mL. nih.gov These results were significantly superior to those of thiodiazole copper and bismerthiazol. nih.gov Scanning electron microscopy revealed that these compounds likely act by disrupting the bacterial cell membrane. nih.gov

Table 2: In Vitro Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | EC50 (μg/mL) | Reference EC50 (μg/mL) |

| 4c | Xanthomonas axonopodis | 15.5 nih.govsci-hub.se | Bismerthiazol: 51.7 nih.govsci-hub.se |

| 4c | Xanthomonas oryzae | 14.9 nih.govsci-hub.se | Bismerthiazol: 70.1 nih.govsci-hub.se |

| 4h | Ralstonia solanacearum | 14.7 nih.govsci-hub.se | Bismerthiazol: 52.7 nih.govsci-hub.se |

| E6 | Xanthomonas axonopodis pv. c. | 0.11 nih.gov | Bismerthiazol: 48.93 nih.gov |

| E14 | Xanthomonas oryzae pv. o. | 1.58 nih.gov | Bismerthiazol: 56.05 nih.gov |

The chromone scaffold is a well-established pharmacophore found in many natural products with diverse biological activities, including antifungal properties. nih.govtci-thaijo.org Research has explored the antifungal potential of various chromone derivatives. scirp.orgnih.gov For instance, a study on 4-thioflavonols, which are analogs of flavonols containing a chromone core, demonstrated that these compounds can exhibit significant antifungal activity against yeasts like Candida albicans, C. parapsilosis, and C. krusei. scirp.org The introduction of thiophene (B33073) and dimethoxy substitutions on the B ring of the flavonol structure resulted in notable antifungal activity, even when the parent compounds were inactive. scirp.org

Another study focusing on baicalein (B1667712), which has a vic-trihydroxy-4H-chromen-4-one structure, screened a series of natural flavonoids for their antifungal activity, both alone and in combination with fluconazole. nih.gov This highlights the potential of the chromone core in the development of new antifungal agents. While specific studies focusing solely on the antifungal properties of this compound are less common, the broader research on chromone derivatives suggests this is a promising area for future investigation.

Antioxidant Properties and Radical Scavenging Activities

Flavonoids, including compounds with a chromone backbone, are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress. cymitquimica.com The this compound structure is a feature of several flavonoid compounds that have been investigated for their antioxidant potential. cymitquimica.comscispace.com

Other studies have also highlighted the antioxidant potential of chromone derivatives. scielo.brsmolecule.com For example, a series of novel 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives showed significant free radical scavenging ability against both DPPH and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radicals. scielo.br The antioxidant activity of these compounds was found to be consistent with their cytotoxic activity against cancer cells, suggesting a potential link between these two biological effects. scielo.br

Other Noteworthy Biological Activities

Beyond the activities detailed above, derivatives of this compound have been associated with a range of other biological effects, highlighting the versatility of this chemical scaffold.

Anti-inflammatory Activity: Certain 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from the resinous wood of Aquilaria sinensis, including 6,7-dimethoxy-2-(2-phenylethyl)chromone, have demonstrated anti-inflammatory properties. mdpi.com These compounds were found to significantly inhibit LPS-induced NF-κB activation in macrophages. mdpi.com The 6,7-dimethoxy-2-(2-phenylethyl)chromone also suppressed the production of nitric oxide (NO) in LPS-stimulated RAW264.7 macrophages, further indicating its anti-inflammatory potential. mdpi.com

Telomerase Inhibition: Some novel trimethoxyphenyl-4H-chromen derivatives, which feature a 5,7-dimethoxy substitution, have been designed and synthesized as telomerase inhibitors. nih.gov One such compound, 5i , exhibited high activity against several cancer cell lines and showed potent inhibitory activity against telomerase. nih.gov The proposed mechanism involves the regulation of dyskerin, a protein essential for telomerase activity. nih.gov

Anticancer Activity: The chromone scaffold is a common feature in compounds with anticancer properties. jst.go.jp Myricetin (B1677590) derivatives, which can be modified to include the this compound structure, have been shown to inhibit cell proliferation, migration, and invasiveness, as well as induce apoptosis and cell cycle arrest in cancer cells. jst.go.jp

Antiepileptic Potential

The therapeutic landscape for epilepsy is continually evolving, with a persistent search for novel anticonvulsant agents exhibiting improved efficacy and safety profiles. While direct studies on the antiepileptic potential of this compound are not extensively documented, research into the broader class of chromene derivatives indicates a promising avenue for investigation. Several studies have reported the anticonvulsant properties of various substituted 4H-chromenes. benthamdirect.comrjptonline.org

For instance, a series of newly synthesized substituted chromene compounds were shown to display potential anticonvulsant activities. benthamdirect.com The general structure-activity relationship studies within the chromene class suggest that specific substitutions on the heterocyclic ring system are crucial for their biological effects. rjptonline.org Furthermore, flavones, a class of compounds of which this compound is a derivative, have been investigated for their anticonvulsant activity, with some hydrazide derivatives showing notable protection in the maximal electroshock (MES) test. impactfactor.org

Additionally, research on related heterocyclic structures provides indirect support for the potential of this scaffold. For example, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been tested in various experimental seizure models and have demonstrated protective actions. nih.gov While structurally distinct from chromen-4-ones, the shared 6,7-dimethoxy substitution pattern in these active anticonvulsant compounds suggests that this feature may contribute favorably to interactions with biological targets relevant to epilepsy. These findings collectively underscore the potential of this compound derivatives as a basis for the development of new antiepileptic drugs, warranting further focused investigation.

Anticholinesterase Activity

Alzheimer's disease and other neurodegenerative disorders are often associated with a decline in acetylcholine (B1216132) levels, making the inhibition of cholinesterase enzymes a key therapeutic strategy. Derivatives of this compound have been explored as potential anticholinesterase agents.

In a study focused on dual-binding acetylcholinesterase (AChE) inhibitors, a series of flavonoid derivatives were synthesized and evaluated. benthamdirect.com Among these, compounds incorporating the this compound core were investigated. These molecules are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which is believed to offer additional benefits in the context of Alzheimer's disease by mitigating amyloid-beta peptide aggregation. frontiersin.orgnih.gov

For example, derivatives such as 2-(3-(1-benzylpiperidin-4-yloxy)phenyl)-6,7-dimethoxy-4H-chromen-4-one and 3-(4-((1-benzylpiperidin-4-yl)methoxy)phenyl)-6,7-dimethoxy-4H-chromen-4-one have been synthesized and characterized. benthamdirect.comjst.go.jp The strategic placement of a benzylpiperidine moiety is intended to facilitate binding to the PAS of the enzyme. The inhibitory activities of these compounds are typically quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity.

Leishmanicidal Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, requires new therapeutic options due to the limitations of current treatments. The this compound framework has been incorporated into novel molecular hybrids to assess their activity against Leishmania parasites.

One approach involved the synthesis of triclosan-chromone hybrids. While the specific 6,7-dimethoxy substitution was not the primary focus, the study highlights the potential of the chromone scaffold in developing leishmanicidal agents. These hybrids were tested against Leishmania (V.) panamensis, and their efficacy was reported as a percentage of inhibition at a specific concentration and as 50% effective concentration (EC₅₀) values. rjptonline.orgnih.gov

More directly relevant are chromone-peptidyl hybrids designed as potential agents against Leishmania donovani. In this research, a hybrid molecule (7h) featuring a 6,7-dimethoxychromone moiety linked to a p-methoxyphenethyl group was synthesized and evaluated. nih.gov This compound demonstrated a notable inhibitory concentration (IC₅₀) against L. donovani, comparable to the reference drug erufosine. nih.gov The study also assessed the cytotoxicity of these compounds against human THP-1 cells to determine their selectivity index (SI), a crucial parameter for drug development. nih.gov

Another study investigated heteroaryl selenocyanates and diselenides for their antileishmanial properties. A derivative, (6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl selenocyanate, was synthesized and showed activity against L. donovani promastigotes. researchgate.net

α-Glucosidase and Tyrosinase Inhibition

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Chromone derivatives have been identified as potential inhibitors of this enzyme. Research has shown that 6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]chromone possesses α-glucosidase inhibitory abilities. africanjournalofbiomedicalresearch.com

A study on chromone derivatives isolated from the marine fungus Penicillium thomii Maire identified several compounds with α-glucosidase inhibitory activity. Although the core structure in this study was 5,7-dimethoxy-4-oxo-4H-chromen-2-yl, the findings are relevant to the broader class of dimethoxy-substituted chromones. For example, 4-(5,7-dimethoxy-4-oxo-4H-chromen-2-yl)butanoic acid exhibited moderate inhibitory activity against α-glucosidase. The inhibitory potential of these compounds was compared to the standard drug acarbose.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and are also used in cosmetics. Derivatives of this compound have been evaluated for their ability to inhibit tyrosinase.

In a study on the anti-melanogenic properties of velutin (B192640) and its analogs, a derivative, 2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one (V6), was synthesized. impactfactor.org Interestingly, this particular derivative was found to significantly increase melanin synthesis, suggesting it acts as a tyrosinase activator rather than an inhibitor. impactfactor.org

Conversely, another study focused on the synthesis of 3,5-diaryl pyrazole (B372694) derivatives from a complex starting material, 8-(2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-5,7-dimethoxy-2-phenyl-4H-chromen-4-one. Several of the resulting pyrazole derivatives exhibited potent inhibitory activities against both the monophenolase and diphenolase actions of tyrosinase, with IC₅₀ values in the micromolar range. These compounds were found to be competitive inhibitors.

Structure Activity Relationship Sar Studies of 6,7 Dimethoxy 4h Chromen 4 One Analogs

Influence of Substituent Position and Nature on Biological Activities

The biological activity of 6,7-dimethoxy-4H-chromen-4-one analogs is significantly influenced by the position and chemical nature of various substituents on the chromone (B188151) core.

Role of Methoxy (B1213986) Group Placement and Number

The presence and placement of methoxy groups on the chromone scaffold are crucial determinants of biological activity, particularly in the context of anticancer effects. Methoxy groups can enhance the binding of a compound to its target, as well as improve its physicochemical and pharmacokinetic properties. researchgate.net

In a series of 2-phenyl-4H-chromen-4-one derivatives, the presence of methoxy groups at the 5 and 7 positions of the A-ring was found to be a key feature for potent anticancer activity. mdpi.com Specifically, the compound 2-(4-(butylamino)-3,5-dimethylphenyl)-5,7-dimethoxy-4H-chromen-4-one demonstrated significant antiproliferative effects. mdpi.com Furthermore, studies on various chromone derivatives have indicated that electron-donating groups like methoxy groups on the chromenone ring can increase anticancer activity. nih.gov

The number and position of methoxy groups also play a pivotal role. For instance, in a study of capillarisin (B150004) analogs, compounds with three methoxy groups at the 3', 4', and 5' positions of the B-ring showed a significant impact on reducing lipid droplets in Huh7 cells, suggesting a role in metabolic regulation. nih.gov However, monosubstitution at the 7-position of the chromone ring did not promote this activity. nih.gov This highlights the complex interplay between the number and location of methoxy substituents in determining the specific biological response.

Research on 2-phenylethyl-4H-chromen-4-one derivatives isolated from Aquilaria sinensis showed that 6,7-dimethoxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-[2-(4'-methoxyphenyl)ethyl]chromone were effective inhibitors of NF-κB activation in LPS-stimulated macrophages, indicating anti-inflammatory potential. semanticscholar.org

| Compound Name | Structure | Biological Activity |

| 2-(4-(butylamino)-3,5-dimethylphenyl)-5,7-dimethoxy-4H-chromen-4-one | Potent antiproliferative activity mdpi.com | |

| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-methoxy-4H-chromen-4-one | Micromolar anti-proliferative activity nih.gov | |

| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Inhibited NF-κB activation semanticscholar.org | |

| 6,7-dimethoxy-2-[2-(4'-methoxyphenyl)ethyl]chromone | Inhibited NF-κB activation semanticscholar.org |

Effects of Halogenation on Cytotoxicity

The introduction of halogen atoms to the chromone scaffold has been shown to significantly modulate the cytotoxic and anticancer properties of the resulting analogs. Halogenation can enhance metabolic stability, lipophilicity, and electronegativity, which in turn affects the biological activity of the compounds. uni-hannover.de

In a study of flavone (B191248) derivatives, the substitution of a halogen, particularly chlorine, played a role in determining their bioactivities. researchgate.net For instance, 6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic flavone derivative whose properties are modulated by the electron-withdrawing chlorine atom and electron-donating methoxy groups.

A series of halogenated rocaglate derivatives, which share a similar core structure, demonstrated that the incorporation of halogen substituents at various positions had a significant effect on their antiviral activity. uni-hannover.denih.gov This suggests that strategic halogenation of the this compound scaffold could be a viable strategy for enhancing its therapeutic potential.

Furthermore, a study on 4H-benzo[h]chromene derivatives revealed that substitution with specific halogen groups increased the molecule's antitumor activity against different cell lines. researchgate.netresearchgate.net The structure-activity relationship studies highlighted that the lipophilicity and the specific halogen atom at certain positions were key factors. researchgate.netresearchgate.net For example, 8-bromo-6-chloro-2-pentylchroman-4-one showed excellent inhibitory activity in a preliminary test. acs.org

| Compound Name | Structure | Biological Activity |

| 6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Potential anti-inflammatory and anticancer activities | |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 88% inhibition in a preliminary test at 200 µM acs.org |

Impact of Hydroxyl and other Polar Functional Groups

The presence and position of hydroxyl groups and other polar functional groups are critical for the biological activity of chromone derivatives. These groups can participate in hydrogen bonding with biological targets, thereby influencing the compound's efficacy.

Structure-activity relationship studies of flavonoids have consistently shown that hydroxyl groups are essential for their antiplatelet and antioxidant activities. nih.govmdpi.com For instance, the dissociation of hydroxyl functions often follows the sequence 7-OH > 4′-OH > 5-OH, which is crucial for free radical scavenging. mdpi.com In a study of synthetic flavones, those with free hydroxyl groups were generally more effective at inhibiting platelet function than their methoxylated counterparts. nih.gov

In the context of anticancer activity, the presence of a hydroxyl group on the chromenone ring of bis-chromone derivatives was found to increase their anti-proliferative activity. nih.gov Specifically, 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one displayed micromolar levels of in vitro anti-proliferative activity against human cancer cell lines. nih.gov

Furthermore, the introduction of polar amino acid moieties can also enhance the anticancer activities of flavones. mdpi.com This suggests that the incorporation of polar functional groups that can engage in hydrogen bonding can be a beneficial strategy for improving the biological response of this compound analogs.

| Compound Name | Structure | Biological Activity |

| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one | Micromolar anti-proliferative activity nih.gov | |

| 7,8-dihydroxy flavone | Inhibited platelet function nih.gov |

Stereochemical Considerations in Biological Efficacy

Stereochemistry can play a significant role in the biological activity of chiral chromone derivatives. However, the influence of stereochemistry is not always straightforward and can vary depending on the specific compound and its biological target.

In a study of novel chromone backbone compounds with chiral epoxy and halohydrin substituents, no clear correlation was found between stereochemistry and topoisomerase inhibitory or cytotoxic activity. nih.gov Despite this, the (5R,7S)-bisepoxy-substituted compound 11 was identified as the most potent DNA cross-linker and showed consistent inhibitory biological activity related to cancer cell proliferation. nih.gov This indicates that while a general stereochemical rule may not apply, specific stereoisomers can exhibit enhanced potency.

For homoisoflavonoids, the E- and Z-isomers, which can be interconverted by photoisomerization, show distinct chemical shifts in NMR spectra, providing a method to ascertain their stereochemistry. researchgate.net This structural difference can lead to differential biological activities.

These findings suggest that while a broad generalization about the impact of stereochemistry on the efficacy of this compound analogs cannot be made, the evaluation of individual stereoisomers is a critical step in drug discovery and development.

Correlation Between Physicochemical Properties and Biological Response

The biological response of this compound analogs is intrinsically linked to their physicochemical properties. Understanding these correlations is essential for the rational design of more effective therapeutic agents.

Lipophilicity (Log P) and Antitumor Activity Correlations

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as its interaction with biological targets.

Several studies on chromone derivatives have demonstrated a significant correlation between lipophilicity and antitumor activity. researchgate.netresearchgate.net The structure-activity relationship (SAR) of 4-aryl-4H-chromenes revealed that their antitumor activity was significantly affected by lipophilicity. researchgate.net A balance between a hydrophilic or hydrophobic substituent at the 7-position and a hydrophobic substituent on the benzene (B151609) ring at the 4-position was found to be important. researchgate.net

In another study, the antitumor activity of synthesized compounds was found to be significantly affected by the lipophilicity of the substituent at the 2-, 4-, or 7-position for 4H-chromenes. researchgate.net For instance, the introduction of a geranyl group at the C6 position of flavanones increased their antibacterial activity by enhancing their lipophilic characteristics. mdpi.com

However, the relationship is not always linear. While increased lipophilicity can improve membrane permeability and cellular uptake, excessive lipophilicity can lead to poor aqueous solubility and nonspecific binding. researchgate.net For example, while the methoxy group in flavones promotes cytotoxic activity, its lipophilic nature can be a concern for drug transport. researchgate.net Therefore, optimizing the lipophilicity within a specific range is crucial for maximizing the antitumor efficacy of this compound analogs.

| Compound Class | Lipophilicity-Activity Correlation |

| 4-aryl-4H-chromenes | Antitumor activity significantly affected by Log P value researchgate.net |

| 4H-benzo[h]chromene derivatives | Substitution with specific halogen groups and increased lipophilicity enhances antitumor activity researchgate.netresearchgate.net |

| Flavones | The lipophilic nature of methoxy groups can impact drug membrane transfer researchgate.net |

Scaffold Modifications and Bioisosteric Replacements

Scaffold modification and bioisosteric replacement are key strategies in drug discovery aimed at improving the properties of a lead compound. In the context of this compound, these approaches involve altering the fundamental chromone ring system to enhance biological efficacy, selectivity, or pharmacokinetic parameters. This can range from the introduction of new heterocyclic rings to the complete replacement of the chromone core with a bioisostere—a different structural motif that retains similar biological activity. chemrxiv.org Such modifications can lead to novel chemical entities with improved therapeutic potential. researchgate.net

The incorporation of nitrogen-containing heterocycles, such as piperidine (B6355638) and pyrimidine (B1678525), into the this compound scaffold has been a fruitful strategy for developing new analogs with diverse biological activities. These nitrogenous moieties can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets. tandfonline.com

Piperidine Analogs:

The piperidine ring, a common motif in many natural products and synthetic drugs, has been incorporated into the chromone structure to explore new pharmacological activities. ajchem-a.com For instance, research has focused on synthesizing chromone-piperidine conjugates. One study detailed the synthesis of 8-(1-Benzyl-3-methylenepiperidin-4-yl)-2-(2-chlorophenyl)-5,7-dimethoxy-4H-chromen-4-one, demonstrating the direct attachment of a substituted piperidine ring to the chromone core. acs.org In another approach, 4-piperidone-containing compounds have been conjugated with 5,7-dimethoxy-4H-chromen-4-one derivatives to create curcumin (B1669340) mimics with antiproliferative properties. nih.gov These studies highlight the versatility of the piperidine moiety in generating novel chromone-based compounds.

Table 1: Examples of Piperidine-Containing this compound Analogs

| Compound Name | Modification | Observed Activity/Application | Reference(s) |

| 8-(1-Benzyl-3-methylenepiperidin-4-yl)-2-(2-chlorophenyl)-5,7-dimethoxy-4H-chromen-4-one | Piperidine ring attached at the C-8 position of the chromone scaffold. | Synthesis of piperidine alkaloids. | acs.org |

| 7-dimethoxy-3-(3-(2-((1E,4E)-3-oxo-5-(pyridin-2-yl)penta-1,4-dien-1-yl)phenoxy)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | A piperidone-containing curcumin mimic conjugated to a 5,7-dimethoxy-chromen-4-one derivative. | Promising antiproliferative properties against gastric cancer cell lines. | nih.gov |

Pyrimidine Derivatives:

The pyrimidine ring system is another key nitrogen-containing heterocycle that has been introduced into the 4H-chromen-4-one scaffold. This has led to the development of compounds with significant antibacterial activity. nih.gov A series of pyrimidine-containing 4H-chromen-4-one derivatives were synthesized by combining these two bioactive substructures. nih.govsci-hub.se For example, compound 4c , 2-[(3-{[5,7-dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-3-yl]oxy}propyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, showed potent inhibitory effects against plant pathogenic bacteria like Xanthomonas axonopodis and Xanthomonas oryzae. nih.govsci-hub.se Another analog, 4h , where the 4-methylphenyl group was replaced by a 3-fluorophenyl group, exhibited the best activity against Ralstonia solanacearum. nih.gov These findings underscore the value of incorporating pyrimidine moieties to discover new agrochemical agents. nih.gov

Table 2: Antibacterial Activity of Pyrimidine-Containing 4H-Chromen-4-one Analogs

| Compound | Target Bacteria | EC50 (μg/mL) | Reference(s) |

| 4c | Xanthomonas axonopodis | 15.5 | nih.gov |

| Xanthomonas oryzae | 14.9 | nih.gov | |

| 4h | Ralstonia solanacearum | 14.7 | nih.gov |

| Bismerthiazol (B1226852) (Control) | X. axonopodis, X. oryzae, R. solanacearum | 51.7, 70.1, 52.7 | nih.gov |

| Thiodiazole Copper (Control) | X. axonopodis, X. oryzae, R. solanacearum | 77.9, 95.8, 72.1 | nih.gov |

Fusing additional rings to the this compound scaffold is a powerful method for structural diversification, leading to the creation of more complex and rigid molecular architectures. This strategy has been employed to develop compounds with potent antitumor and antiviral activities.

One notable area of research has been the synthesis of 7H-benzo[h]chromeno[2,3-d]pyrimidine derivatives. researchgate.net In this work, the pyrimidine ring is fused to the chromene nucleus, creating a polycyclic system. The structure-activity relationship studies of these compounds revealed that the nature of the substituents at the 2- and 3-positions significantly influences their cytotoxic activity against various cancer cell lines, including MCF-7 (breast), HCT (colon), and HepG-2 (liver). researchgate.net The lipophilicity of these substituents was found to be a key determinant of their antitumor potential. researchgate.net

Further structural diversification has been achieved through the synthesis of chromeno[4',3'-b]pyrano[6,5-d]pyrimidine derivatives. rjraap.com These complex heterocyclic systems have been investigated for their potential as antiviral agents. Molecular docking studies of these compounds against the main protease (Mpro) of SARS-CoV-2 have shown significant inhibitory potential, suggesting that such fused-ring systems could be promising leads for the development of new antiviral therapies. rjraap.com

Another innovative approach is "scaffold hopping," where the chromone core is replaced by a bioisosteric scaffold like 4H-pyrido[1,2-a]pyrimidin-4-one. researchgate.net This has led to the discovery of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones as potent inhibitors of human topoisomerase IIα, an important target in cancer therapy. researchgate.net This strategy not only diversifies the chemical space but also can lead to compounds with novel mechanisms of action or improved pharmacological profiles compared to the original flavonoid scaffold.

Future Directions and Research Perspectives on 6,7 Dimethoxy 4h Chromen 4 One

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity and Efficacy

The future of 6,7-dimethoxy-4H-chromen-4-one research heavily relies on the rational design and synthesis of new analogs to overcome the limitations of parent compounds and enhance their therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the chromone (B188151) core to achieve improved biological outcomes.

Researchers have systematically explored modifications at various positions of the chromone ring. For instance, the synthesis of derivatives with substitutions at the 2- and 3-positions has been a major focus. One approach involves introducing piperazine (B1678402) or piperidine (B6355638) moieties to the core structure. The synthesis of 2-(4-(1-benzylpiperidin-4-yloxy)phenyl)-6,7-dimethoxy-4H-chromen-4-one and related compounds has yielded dual-binding acetylcholinesterase inhibitors, suggesting a potential therapeutic avenue for Alzheimer's disease. tandfonline.com Similarly, creating 2-phenyl-4H-chromen-4-one derivatives has been a strategy to develop compounds with enhanced anti-inflammatory activity. nih.gov

Another successful strategy is the "active splicing" or molecular hybridization approach, where the chromone scaffold is combined with other pharmacologically active moieties. For example, a series of myricetin (B1677590) derivatives incorporating a quinazoline (B50416) thioether moiety were designed and synthesized, showing notable activity against plant pathogens. sioc-journal.cn This highlights the versatility of the chromone backbone in creating chimeric molecules with novel biological profiles. Further extending this, researchers have designed and synthesized 3–(4-(substitutebenzoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2–(3,4,5-trimethoxyphenyl)-4H-chromen-4-ones as potent telomerase inhibitors for cancer therapy. nih.govtandfonline.com

The quest for specificity has also driven unique structural modifications. In one innovative approach, a phenyl group on an isoflavone (B191592) analog was replaced by a carborane cage, a three-dimensional phenyl mimetic, with the goal of developing agents for boron neutron capture therapy (BNCT). acs.org These examples underscore a clear trend: future synthetic efforts will be increasingly guided by a specific therapeutic target, employing rational design to optimize interactions with biological macromolecules and improve efficacy. researchgate.net

| Analog/Derivative Class | Structural Modification | Enhanced Activity/Target | Reference |

|---|---|---|---|

| 2-(Piperidin-4-yloxy)phenyl-chromen-4-ones | Addition of a substituted piperidine ring at the C2-phenyl group | Acetylcholinesterase (AChE) inhibition | tandfonline.com |

| 2-Phenyl-4H-chromen-4-one derivatives | Modification of the C2-phenyl ring and addition of ether-linked side chains at C3 | Anti-inflammatory (TLR4/MAPK pathway inhibition) | nih.gov |